Phenanthrene-1-carbaldehyde is an organic compound characterized by its aromatic structure and the presence of an aldehyde functional group. It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, and is known for its utility in organic synthesis, particularly as a building block for more complex compounds.
Phenanthrene-1-carbaldehyde can be synthesized from phenanthrene through various chemical reactions, with the Vilsmeier-Haack reaction being one of the most common methods. This compound is typically produced in laboratory settings and is available from chemical suppliers for research purposes .
This compound falls under the category of aldehydes and can also be classified as a polycyclic aromatic compound due to its phenanthrene backbone. Its chemical formula is , and it has a molecular weight of 206.24 g/mol .
Phenanthrene-1-carbaldehyde can be synthesized through several methods:
The Vilsmeier-Haack reaction typically requires controlled conditions to optimize yield and purity. Industrial production may involve large-scale reactions followed by purification techniques such as recrystallization or chromatography .
Phenanthrene-1-carbaldehyde features a phenanthrene core with an aldehyde substituent at the first position. The structural formula can be represented as follows:
The compound exhibits distinct physical properties, including a melting point that varies depending on purity and crystallization conditions.
Phenanthrene-1-carbaldehyde participates in various chemical reactions:
The oxidation reaction typically occurs in alkaline media, while reduction reactions are performed in solvents like methanol or ether .
The mechanism of action for phenanthrene-1-carbaldehyde involves its interaction with biological targets, notably enzymes such as topoisomerase II, which plays a critical role in DNA replication and cell division. This interaction suggests potential applications in medicinal chemistry, particularly in developing anticancer agents .
Property | Value |
---|---|
CAS Number | 77468-40-7 |
Molecular Formula | C15H10O |
IUPAC Name | Phenanthrene-1-carbaldehyde |
InChI | InChI=1S/C15H10O/c16-10... |
InChI Key | RGHWXPPXQQVOKA-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C2C(=C1)C=CC3=C(C=CC=C32)C=O |
Phenanthrene-1-carbaldehyde has diverse applications across various fields:
CAS No.: 6784-38-9
CAS No.: 97416-84-7
CAS No.: 10463-84-0
CAS No.: 16656-02-3
CAS No.: 13111-79-0
CAS No.: